1,1'-Diethyl-4,4'-bipyridinium
Overview
Description
“1,1’-Diethyl-4,4’-bipyridinium” is a type of bipyridinium compound . It can be used as an electrochromic (EC) material and forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox active electrolyte for electrochemical devices (ECDs) .
Synthesis Analysis
The synthesis of “1,1’-Diethyl-4,4’-bipyridinium” involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis utilizes the Zincke reaction and the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium salts .
Molecular Structure Analysis
The molecular structure of “1,1’-Diethyl-4,4’-bipyridinium” is planar . The molecular formula is C14H18N2 and the average mass is 214.305 Da .
Chemical Reactions Analysis
The chemical reactions of “1,1’-Diethyl-4,4’-bipyridinium” involve multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .
Physical And Chemical Properties Analysis
“1,1’-Diethyl-4,4’-bipyridinium” is stable except under alkaline conditions . It is a colorless crystalline solid that decomposes at approximately 300°C . It is sparingly soluble in lower alcohols and insoluble in hydrocarbons .
Safety And Hazards
Future Directions
Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell . The 4,4’-Bipyridinium derivative bearing two sultone residues showed better performance and stability in the flow half-cell with small capacity decays of 0.09/0.15% per reduction-oxidation cycle, based on the number of the utilized redox processes (one/two) .
properties
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQLUUDYDWDXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394533 | |
Record name | Ethylviologen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-4,4'-bipyridinium | |
CAS RN |
46713-38-6 | |
Record name | Ethylviologen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.